molecular formula C11H17NO2 B2824325 1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-77-2

1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2824325
CAS No.: 1087610-77-2
M. Wt: 195.262
InChI Key: HCNRRFUOIKGTLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxyethyl group at the first position, three methyl groups at the second, fourth, and fifth positions, and an aldehyde group at the third position. Its unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and adhesives.

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating cellular processes .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for safe handling and storage .

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the third position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the methoxyethyl group, which may result in different chemical and biological properties.

    1-(2-Ethoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially affecting its reactivity and solubility.

    1-(2-Methoxyethyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-9(2)12(5-6-14-4)10(3)11(8)7-13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNRRFUOIKGTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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